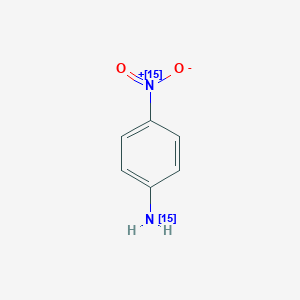
4-Nitroaniline-15N2
概要
説明
4-Nitroaniline-15N2 is a nitrogen-15 labeled derivative of 4-nitroaniline, an organic compound with the molecular formula C6H6N2O2. This compound is characterized by the presence of two nitrogen-15 isotopes, which makes it particularly useful in various scientific research applications. The compound is a yellow solid and is one of the three isomers of nitroaniline. It is primarily used as an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, and poultry medicines .
準備方法
Synthetic Routes and Reaction Conditions
4-Nitroaniline-15N2 can be synthesized through the amination of 4-nitrochlorobenzene using ammonia enriched with nitrogen-15 isotopes. The reaction can be represented as follows:
[ \text{ClC}_6\text{H}_4\text{NO}_2 + 2 \text{NH}_3 \rightarrow \text{H}_2\text{NC}_6\text{H}_4\text{NO}_2 + \text{NH}_4\text{Cl} ]
In this reaction, 4-nitrochlorobenzene reacts with ammonia to produce 4-nitroaniline and ammonium chloride. For the production of this compound, ammonia enriched with nitrogen-15 isotopes is used .
Industrial Production Methods
Industrial production of 4-nitroaniline typically involves the nitration of aniline followed by the reduction of the nitro group. The process can be summarized in the following steps:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroaniline.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
For the production of this compound, nitrogen-15 labeled reagents are used in the nitration and reduction steps .
化学反応の分析
Types of Reactions
4-Nitroaniline-15N2 undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The amino group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The amino group can be oxidized to form nitroso and nitro derivatives.
Common Reagents and Conditions
Reduction: Iron and hydrochloric acid are commonly used as reducing agents.
Substitution: Concentrated sulfuric acid and nitric acid are used for nitration; sulfuric acid is used for sulfonation; and halogens (chlorine, bromine) are used for halogenation.
Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used for oxidation reactions.
Major Products
Reduction: 4-phenylenediamine
Substitution: Various substituted derivatives depending on the reagent used (e.g., 4-chloroaniline, 4-bromoaniline)
Oxidation: Nitroso and nitro derivatives
科学的研究の応用
4-Nitroaniline-15N2 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals and in metabolic studies.
Industry: Used in the production of dyes, antioxidants, and corrosion inhibitors.
作用機序
The mechanism of action of 4-Nitroaniline-15N2 involves its reduction and oxidation properties. As an aromatic nitro compound, it can be reduced to form nitroso and hydroxylamine derivatives. These derivatives can undergo further reactions, leading to the formation of reactive oxygen species and other intermediates. The amino group in the para position influences the reduction process, making it more difficult and reducing the contribution of this reaction under aerobic conditions .
類似化合物との比較
4-Nitroaniline-15N2 can be compared with other similar compounds such as:
2-Nitroaniline: An isomer with the nitro group in the ortho position. It is primarily used in the production of o-phenylenediamine.
3-Nitroaniline: An isomer with the nitro group in the meta position. It is used in the synthesis of dyes and pigments.
4-Nitroaniline: The non-labeled version of this compound, used in similar applications but without the isotope labeling.
The uniqueness of this compound lies in its nitrogen-15 labeling, which makes it particularly valuable in isotope labeling studies and research applications requiring precise tracking of nitrogen atoms.
特性
IUPAC Name |
4-[oxido(oxo)(15N)(15N)azaniumyl](15N)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMLOMAKGOJONV-BFGUONQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[15NH2])[15N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583899 | |
| Record name | 4-(~15~N)Nitro(~15~N)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119516-81-3 | |
| Record name | 4-(~15~N)Nitro(~15~N)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitroaniline-15N2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying chromophore reorientation in materials like 4-Nitroaniline-15N2/poly(methyl methacrylate)?
A1: Understanding chromophore reorientation in NLO polymers is crucial because it directly impacts their optical properties. [] The ability of these materials to exhibit nonlinear optical effects, such as second harmonic generation, relies on the alignment of chromophores within the polymer matrix. When chromophores reorient, the overall alignment and thus the material's NLO efficiency can be affected. By studying the dynamics of this reorientation, researchers can gain insights into optimizing the performance and stability of NLO devices.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B43556.png)
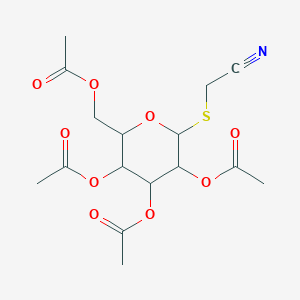
![2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B43563.png)
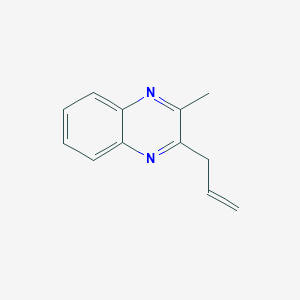
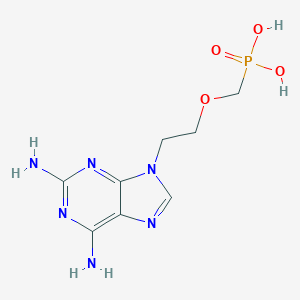
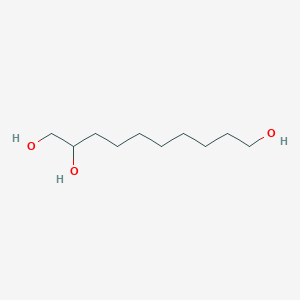

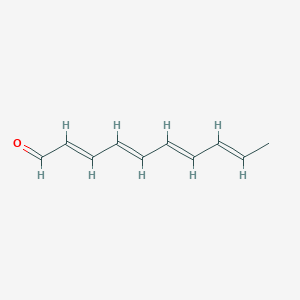
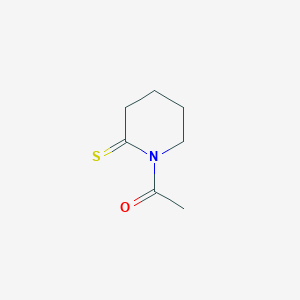
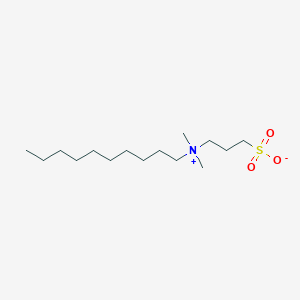
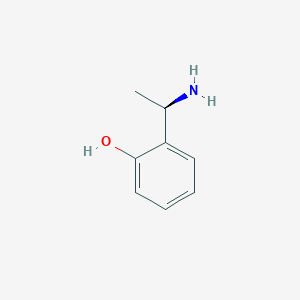
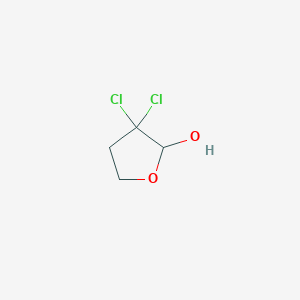
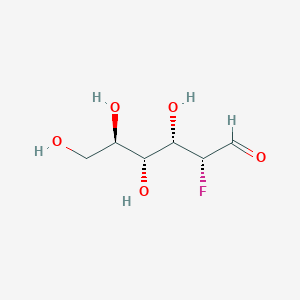
![[4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride](/img/structure/B43584.png)
